molecular formula C26H22ClNO6 B12466793 2-(3-Methoxyphenyl)-2-oxoethyl 4-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxobutanoate

2-(3-Methoxyphenyl)-2-oxoethyl 4-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxobutanoate

Cat. No.: B12466793
M. Wt: 479.9 g/mol
InChI Key: JDHGFJZHRSBFLQ-UHFFFAOYSA-N
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Description

2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps. One common method includes the reaction of 3-methoxyphenylacetic acid with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-benzoyl-4-chloroaniline to form the desired product under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-2-oxoethyl 3-[(2-benzoyl-4-chlorophenyl)carbamoyl]propanoate
  • 2-(3-Methoxyphenyl)-2-oxoethyl 3-[(2-benzoyl-4-bromophenyl)carbamoyl]propanoate

Uniqueness

2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H22ClNO6

Molecular Weight

479.9 g/mol

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 4-(2-benzoyl-4-chloroanilino)-4-oxobutanoate

InChI

InChI=1S/C26H22ClNO6/c1-33-20-9-5-8-18(14-20)23(29)16-34-25(31)13-12-24(30)28-22-11-10-19(27)15-21(22)26(32)17-6-3-2-4-7-17/h2-11,14-15H,12-13,16H2,1H3,(H,28,30)

InChI Key

JDHGFJZHRSBFLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Origin of Product

United States

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